N-(4-PROPANAMIDOBUTYL)PROPANAMIDE
Description
N-(4-Propanamidobutyl)propanamide is a bifunctional amide compound featuring two propanamide groups linked via a four-carbon butyl chain. Its structure can be conceptualized as a linear aliphatic backbone (butyl group: -(CH₂)₄-) with terminal propanamide moieties (-NHCOCH₂CH₂CH₃) at both ends. Its applications remain speculative but may include roles in polymer science, drug delivery, or as a pharmaceutical intermediate due to its amide-rich structure.
Properties
IUPAC Name |
N-[4-(propanoylamino)butyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-3-9(13)11-7-5-6-8-12-10(14)4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTPOZQNDPIOQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCCCNC(=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Propanamidobutyl)propanamide can be synthesized through a multi-step process involving the reaction of propanoic acid with butylamine. The general synthetic route involves the following steps:
Formation of Propanamide: Propanoic acid reacts with ammonia or an amine to form propanamide.
Alkylation: The propanamide is then subjected to alkylation with a butyl halide to introduce the butyl chain.
Amidation: The resulting compound undergoes a second amidation reaction with propanoic acid to form this compound.
The reaction conditions typically involve the use of a dehydrating agent such as thionyl chloride or phosphorus pentachloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Propanamidobutyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be employed.
Major Products Formed
Oxidation: Propanoic acid derivatives.
Reduction: Butylamine derivatives.
Substitution: Various substituted amides.
Scientific Research Applications
N-(4-Propanamidobutyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways involving amides.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-Propanamidobutyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the amide groups play a crucial role in its biological activity.
Comparison with Similar Compounds
Table 1. Comparative Physicochemical Properties
*Hypothesized values based on structural analogs.
- Melting Points : The aromatic/heterocyclic compounds (e.g., 8e) exhibit significantly higher melting points (205–206°C) due to strong intermolecular forces (π-π stacking, hydrogen bonding) . The target compound’s aliphatic structure likely reduces such interactions, suggesting a lower melting point.
- Spectroscopy : highlights IR peaks (e.g., 1688 cm⁻¹ for amide I bands) in a propamide derivative, which would be critical for confirming the target compound’s amide linkages .
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